N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H14F3N5O2 and its molecular weight is 413.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through various chemical reactions, indicating the compound's relevance in the development of new pharmaceuticals. For instance, the synthesis of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has demonstrated significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
Pharmacological Properties
The pyrazolo[3,4-d]pyrimidine system is noted for its pharmacological diversity, including anti-inflammatory activities. Specific derivatives have shown superior inhibitory profiles against COX-2, an enzyme associated with inflammation and pain, highlighting the system's potential in anti-inflammatory drug development (Raffa et al., 2009).
Antimicrobial and Antifungal Activities
Synthesis of novel pyrazolopyrimidines derivatives has expanded into antimicrobial and antifungal applications. Compounds derived from pyrazolo[3,4-d]pyrimidine backbones have shown significant activity against various microbial strains, offering a pathway for developing new antibiotics (Deohate & Palaspagar, 2020).
Antitumor Activity
The exploration of pyrazolo[3,4-d]pyrimidines in anticancer research has yielded promising results. Certain derivatives have demonstrated potent antiproliferative effects against cancer cell lines, indicating the compound's potential in cancer therapy (Ismail et al., 2017).
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c1-12-6-8-13(9-7-12)28-17-15(10-25-28)19(30)27(11-24-17)26-18(29)14-4-2-3-5-16(14)20(21,22)23/h2-11H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCSVMCWMAGMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.